molecular formula C20H18FN3O3S B2380971 N-(3-fluoro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 899759-39-8

N-(3-fluoro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

Cat. No. B2380971
CAS RN: 899759-39-8
M. Wt: 399.44
InChI Key: CWKLBZSSPUPGKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluoro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide is a useful research compound. Its molecular formula is C20H18FN3O3S and its molecular weight is 399.44. The purity is usually 95%.
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Scientific Research Applications

Computational and Pharmacological Evaluation of Heterocyclic Derivatives

A study by M. Faheem (2018) explored the computational and pharmacological potential of novel heterocyclic derivatives, including 1,3,4-oxadiazole and pyrazole derivatives. These compounds exhibited varied biological activities such as tumor inhibition, antioxidant, analgesic, and anti-inflammatory effects. The research highlights the utility of such compounds in the development of new therapeutic agents, demonstrating their relevance in medicinal chemistry and drug discovery processes (Faheem, 2018).

Discovery of Selective and Orally Efficacious Met Kinase Inhibitors

Another study focused on the discovery of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) as a selective inhibitor of the Met kinase superfamily. This compound exhibited potent tumor stasis in preclinical models, underlining the importance of structural modifications in enhancing biological activity and selectivity. Such research underscores the potential of chemical compounds in oncology, providing a foundation for the development of targeted cancer therapies (Schroeder et al., 2009).

Herbicidal Activities of Novel Triazolinone Derivatives

Research by Yan-ping Luo et al. (2008) introduced novel triazolinone derivatives with significant herbicidal activities. The study illustrates how chemical compounds can be engineered for agricultural applications, offering solutions for weed control in crop production. This highlights the compound's relevance beyond pharmacological applications, extending into agricultural sciences (Luo et al., 2008).

Anticancer and Anti-inflammatory Activity of N-substituted Derivatives

K. Sunder and Jayapal Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2- showing significant anti-inflammatory activity. This research contributes to the understanding of how structural features of chemical compounds influence their biological activities, with implications for the development of new therapeutic agents for inflammation and potentially cancer (Sunder & Maleraju, 2013).

Synthesis and COX-2 Inhibitory Activity of Pyrazine and Quinoxaline Derivatives

A study by Sunil Singh et al. (2004) on the synthesis of 2,3-diaryl pyrazines and quinoxalines revealed their selective COX-2 inhibitory activity. These findings are crucial for designing new anti-inflammatory drugs, demonstrating the potential of such compounds in pharmacology and therapeutics (Singh et al., 2004).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-13-7-8-14(11-15(13)21)23-18(25)12-28-19-20(26)24(10-9-22-19)16-5-3-4-6-17(16)27-2/h3-11H,12H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKLBZSSPUPGKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluoro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.